8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Catalog No.
S14020463
CAS No.
M.F
C8H14ClN
M. Wt
159.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Product Name

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane;hydrochloride

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

InChI

InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H

InChI Key

XPUMHIFYXGBAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2CNC3.Cl

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a bicyclic compound characterized by its unique azatricyclic structure, which incorporates nitrogen into a cycloalkane framework. This compound is of particular interest due to its potential applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

The chemical reactivity of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is primarily influenced by the nitrogen atom in its structure. It can participate in various reactions typical of nitrogen-containing heterocycles, such as:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reduction Reactions: The azatricyclic structure can undergo reduction, potentially leading to the formation of saturated derivatives.
  • Acylation and Alkylation: The nitrogen can be acylated or alkylated to introduce various functional groups.

These reactions can be leveraged for synthesizing derivatives with enhanced biological activity or altered physicochemical properties.

The synthesis of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride can be accomplished through several methods:

  • Catalytic Hydrogenation: This method involves the hydrogenation of precursors like 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using palladium or ruthenium catalysts to yield the desired bicyclic compound.
  • Chiral Resolution: Utilizing chiral resolving agents (e.g., L-tartaric acid) allows for the separation of enantiomers during synthesis, enhancing the chiral purity of the final product.
  • Reduction Techniques: Employing reducing agents such as lithium aluminum hydride can facilitate the conversion of ketones or other functional groups into the corresponding amines or saturated compounds.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound efficiently.

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting bacterial infections or neurological disorders.
  • Organic Synthesis: It serves as a useful intermediate for synthesizing more complex molecules in organic chemistry.
  • Material Science: Investigations into its properties could lead to innovations in polymer chemistry or materials engineering.

Studies on the interactions of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride with biological targets are essential for understanding its pharmacological profile:

  • Receptor Binding Studies: These studies can elucidate how this compound interacts with specific receptors in the body.
  • Enzyme Inhibition Tests: Assessing its ability to inhibit enzymes involved in metabolic pathways could reveal its potential therapeutic uses.

Such interaction studies are crucial for determining the efficacy and safety of this compound in medicinal applications.

Similar Compounds

Several compounds share structural similarities with 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride:

Compound NameCAS NumberKey Features
7-Azatricyclo[4.3.0.0,2,5]nonane102958-70-3Similar bicyclic structure; potential CNS activity
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one22607-75-6Contains a ketone; studied for biological activity
2-Azabicyclo[2.2.1]heptane100-00-7Known for its unique ring structure; used in drug development

Uniqueness

The uniqueness of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride lies in its specific arrangement of atoms and functional groups that may confer distinct biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

159.0814771 g/mol

Monoisotopic Mass

159.0814771 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types